YmL9 protein YmL9 protein
Brand Name: Vulcanchem
CAS No.: 147206-67-5
VCID: VC0234029
InChI:
SMILES:
Molecular Formula: C7H4N2O2
Molecular Weight: 0

YmL9 protein

CAS No.: 147206-67-5

Cat. No.: VC0234029

Molecular Formula: C7H4N2O2

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

YmL9 protein - 147206-67-5

Specification

CAS No. 147206-67-5
Molecular Formula C7H4N2O2
Molecular Weight 0

Introduction

PropertyCharacteristicSource
OrganismSaccharomyces cerevisiae
Molecular Weight~27.5 kDa
Amino Acid Length269 amino acids
Net Charge+30 (basic)
Cellular LocationMitochondrial ribosome
Protein FamilyHomologous to L3 ribosomal proteins

Biological Function and Significance

YmL9 functions as an integral component of the mitochondrial ribosome in yeast, where it participates in the translation of mitochondrial DNA-encoded proteins. Mitochondrial ribosomes are specialized ribonucleoprotein complexes that differ structurally from cytoplasmic ribosomes and are responsible for synthesizing proteins essential for mitochondrial function, particularly components of the electron transport chain.

The significance of YmL9 extends beyond its direct role in mitochondrial translation. Research into YmL9 and related proteins provides valuable insights into mitochondrial dysfunctions that contribute to various health conditions, including neurodegenerative diseases and metabolic disorders. The evolutionary conservation of YmL9 also makes it a useful model for studying ribosomal function across different organisms.

Synthesis and Transport Mechanisms

The synthesis of YmL9 follows the standard eukaryotic protein synthesis pathway with some specific characteristics related to its mitochondrial destination. The gene encoding YmL9 is located in the nuclear genome, where it is transcribed into messenger RNA. This mRNA is then exported to the cytoplasm and translated by cytoplasmic ribosomes.

Following translation, the YmL9 protein contains a signal peptide that directs it to the mitochondria. This targeting sequence is recognized by receptors on the mitochondrial surface, initiating the protein import process. The import mechanism is facilitated by mitochondrial chaperones that assist in proper folding and integration of YmL9 into the mitochondrial ribosomal complex.

The transport of nucleus-encoded mitochondrial proteins like YmL9 represents a fascinating example of subcellular protein trafficking and highlights the complex interplay between different cellular compartments. This process ensures that mitochondria, despite having their own genome, receive the necessary proteins to function properly within the cell.

Evolutionary Conservation and Homology

One of the most intriguing aspects of YmL9 is its evolutionary relationship with ribosomal proteins in other organisms. YmL9 has been identified as homologous to L3 ribosomal proteins found across all natural kingdoms and photosynthetic organelles . This high degree of conservation suggests that these proteins perform fundamentally important functions that have been preserved throughout evolutionary history.

Of particular interest is the relationship between yeast YmL9 and human mitochondrial ribosomal protein L9 (MRPL9). While the search results primarily focus on the yeast protein, they also provide information about MRPL9 in human contexts, particularly related to hepatocellular carcinoma (HCC) . This evolutionary relationship allows researchers to use yeast as a model organism for understanding basic functions that may be relevant to human health and disease.

Table 2: Evolutionary Relationships of YmL9 Protein

OrganismProteinRelationship to YmL9Function
Saccharomyces cerevisiaeYmL9-Mitochondrial ribosomal protein
HumansMRPL9HomologMitochondrial ribosomal protein
Various organismsL3 ribosomal proteinsHomologousRibosomal function

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